N-[2-(methylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylsulfanyl)aniline and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(methylsulfanyl)aniline is dissolved in an appropriate solvent like dichloromethane. Acryloyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(methylsulfanyl)phenyl]prop-2-enamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[4-(methylsulfanyl)phenyl]prop-2-enamide: Similar structure but with the methylsulfanyl group at the para position.
N-[2-(ethylsulfanyl)phenyl]prop-2-enamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
N-[2-(methylsulfanyl)phenyl]acrylamide: Similar structure but with an acrylamide moiety instead of a prop-2-enamide moiety.
Uniqueness
N-[2-(methylsulfanyl)phenyl]prop-2-enamide is unique due to the specific positioning of the methylsulfanyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H11NOS |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NOS/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h3-7H,1H2,2H3,(H,11,12) |
InChI Key |
YYBMAKHVYXOJJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C=C |
Origin of Product |
United States |
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